1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione
Description
Structure
3D Structure
Properties
CAS No. |
14628-46-7 |
|---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C5H6N2O3/c8-3-7-5(10)2-1-4(9)6-7/h1-2,8H,3H2,(H,6,9) |
InChI Key |
VICDFJLHZGCTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components:
- Maleic anhydride : Provides the dicarboxylic acid moiety.
- Hydrazine hydrate : Reacts with maleic anhydride to form the pyridazinedione ring.
- Catalysts : 1,3-diene compounds (e.g., cyclopentadiene) are used to improve reaction efficiency and product purity.
Typical Reaction Conditions:
- Low temperature initial reaction (around 10 °C) to control the formation of intermediates.
- Gradual heating to moderate temperatures (45–110 °C) to complete ring closure and dehydration.
- Use of organic additives containing multiple hydrophilic groups (e.g., malic acid, mannitol) to reduce impurities and improve product quality.
Detailed Preparation Method from Maleic Anhydride and Hydrazine Hydrate
A patented method (CN111285811B) provides a robust and environmentally friendly synthesis of 3,6-dihydroxypyridazine, which is closely related to 1-(hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione. The process can be adapted for the hydroxymethyl derivative by subsequent hydroxymethylation steps.
Stepwise Procedure:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Mix maleic anhydride, hydrazine hydrate, and 1,3-diene catalyst (e.g., cyclopentadiene) | Mass ratio 1:1:1, 10 °C for 1 hour | Formation of intermediate pyridazinedione ring |
| 2 | Gradual heating to 45–50 °C, then to >104 °C for 3 hours | Controlled temperature ramp | Completion of ring closure and dehydration |
| 3 | Add organic additives (malic acid 0.05%, mannitol 0.1%) | Stirring at high temperature | Reduction of amine impurities, improved purity |
| 4 | Cooling, filtration, washing with ice water to pH 4.8–5.1 | Ambient to low temperature | Isolation of high-purity product |
| 5 | Drying | Standard drying conditions | Final product with purity ~99.9%, yield ~97.2% |
Notes:
- The 1,3-diene catalyst is recovered during the temperature ramp and recycled, enhancing sustainability.
- The use of hydrophilic organic additives significantly reduces free amine and amine salt impurities to as low as 0.03 ppm.
- The process avoids excessive solvent use and long reaction times, aligning with green chemistry principles.
Hydroxymethylation to Obtain this compound
While direct preparation of the hydroxymethyl derivative is less frequently detailed, the common approach involves:
- Starting from 3,6-dihydroxypyridazine or 3,6-pyridazinedione.
- Reacting with formaldehyde or paraformaldehyde under controlled conditions to introduce the hydroxymethyl group at the nitrogen (N-1) position.
- This step typically involves mild acidic or basic catalysis and moderate temperatures to avoid ring degradation.
Alternative Synthetic Routes and Catalytic Systems
Knoevenagel Condensation and Michael Addition
- Proline triflate-catalyzed Knoevenagel condensation of aldehydes with 3,6-pyridazinedione derivatives forms α,β-unsaturated intermediates.
- Subsequent Michael addition of the pyridazinedione nitrogen onto these intermediates followed by cyclodehydration can yield complex pyridazinoindazolone derivatives.
- This method demonstrates the versatility of the pyridazinedione scaffold in organic synthesis but is more relevant for derivative synthesis than direct preparation of the hydroxymethyl compound.
Use of Hydrazine Hydrate and Acid Catalysts
- Reaction of maleic anhydride with hydrazine hydrate in the presence of acids like sulfuric acid or hydrochloric acid can yield the pyridazinedione core.
- However, these methods often result in lower purity and yield compared to the 1,3-diene catalyzed process.
- For example, using 30% hydrochloric acid instead of cyclopentadiene catalyst resulted in product purity of 87.5% and yield of 92.4%, with higher amine impurities.
Summary Table of Preparation Conditions and Outcomes
| Method | Reagents | Catalyst/Additives | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Maleic anhydride + hydrazine hydrate + cyclopentadiene | Cyclopentadiene (1,3-diene) | 10 °C → 104+ °C | 4 h total | 97.2 | 99.9 | Low amine impurities, catalyst recycled | |
| Maleic anhydride + hydrazine hydrate + 30% HCl | Hydrochloric acid | 30 °C → 105 °C | 7 h total | 92.4 | 87.5 | Higher impurities, lower purity | |
| Knoevenagel condensation + Michael addition | Aldehyde + 3,6-pyridazinedione | Proline triflate | Mild heating | Variable | - | Used for derivatives, not direct hydroxymethylation | |
| Hydroxymethylation (post-synthesis) | 3,6-pyridazinedione + formaldehyde | Acid/base catalyst | Mild conditions | Hours | - | Introduces hydroxymethyl group |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) confirms the structure of 3,6-dihydroxypyridazine and its derivatives, with characteristic proton signals at δ 6.95 (s, 2H), 11.1 (s, 1H), and 11.7 (s, 1H) in DMSO-d6.
- High-Performance Liquid Chromatography (HPLC) is used to assess product purity, achieving up to 99.9% purity with optimized methods.
- The content of free amine and amine salts is minimized (<0.03 ppm) by the addition of hydrophilic organic additives during synthesis.
- The process is scalable and environmentally sustainable due to catalyst recovery and reduced solvent use.
Chemical Reactions Analysis
Electrophilic Functionalization at Oxygen/Nitrogen Centers
The hydroxymethyl group (-CH2OH) and pyridazinedione ring enable selective O- or N-functionalization depending on electrophile hardness:
Example: Reaction with phosphorus oxychloride replaces carbonyl oxygen with chlorine, forming 3-chloropyridazine derivatives .
Multi-Component Reactions (MCRs)
The compound participates in MCRs due to dual nucleophilic sites (NH and OH):
a. Knoevenagel-Michael Cascade
-
Components: Aldehydes, 1,3-dicarbonyl compounds
-
Catalyst: Proline triflate or p-TSA
-
Mechanism:
b. Hydrazine-Mediated Cyclizations
-
Reagents: Hydrazine hydrate, EtOH reflux
-
Product: Pyrrolo[2,3-d]pyridazinone derivatives via hydrazide intermediates
Oxidation and Reduction Pathways
| Process | Conditions | Outcome | Application |
|---|---|---|---|
| Oxidation | KMnO4, H2SO4 | -CH2OH → -COOH | Enhanced water solubility |
| Reduction | NaBH4, MeOH | Ring saturation (1,2,3,4-tetrahydropyridazine) | Bioactivity modulation |
Cycloaddition and Heterocycle Formation
a. [2+2] Cycloaddition
-
Reagent: Trimethyl phosphite, dark conditions
-
Product: Cyclobutane-fused derivatives via Morita–Baylis–Hillman mechanism
b. Thiazine Formation
-
Components: Chloroacetic acid, p-chlorobenzaldehyde
-
Conditions: AcOH/Ac2O, NaOAc
Conjugation and Derivatization
The hydroxymethyl group enables click chemistry and bioconjugation:
| Strategy | Reagent | Product | Utility |
|---|---|---|---|
| Propargylation | Propargyl bromide, K2CO3 | -CH2O-C≡CH | CuAAC "click" reactions |
| Sulfonation | Tosyl chloride, Et3N | -CH2OTs | Nucleophilic displacement |
Stability and Reactivity Considerations
Scientific Research Applications
1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Maleic Hydrazide (1,2-Dihydro-3,6-pyridazinedione)
- Structure : Lacks substituents at the 1-position.
- Applications : Primarily used as a systemic herbicide and sprout suppressant in crops like onions and potatoes . It inhibits apical dominance in plants, promoting sucrose accumulation in sugarcane .
- Mechanism : Acts as a growth regulator with phloem and xylem mobility, though its exact mode of action remains unclear .
- Regulatory Status : Tolerances for residues in food crops are established (e.g., 50 ppm in potatoes) .
1-(2-(2-Pyridinyl)ethyl)-1,2-dihydro-3,6-pyridazinedione
- Structure : Features a 2-pyridinyl ethyl group at the 1-position.
- Properties : Higher molecular weight (217.228 g/mol) and lipophilicity due to the aromatic substituent, which may enhance binding to biological targets or alter solubility .
- Reactivity : The pyridinyl group could participate in coordination chemistry or π-π interactions, distinguishing it from the hydroxymethyl analog .
1-Methyl-1,2-dihydro-3,6-pyridazinedione (N-Methylmaleic Hydrazide)
Polymer Derivatives (e.g., 1-Butyl-, 1-Propyl-Substituted)
- Structure : Alkyl chains (butyl, propyl) at the 1-position.
- Applications : Incorporated into polymers for industrial uses, such as coatings or resins, leveraging their thermal stability and reactivity with cross-linking agents .
Comparative Data Table
Table 1 : Key Properties of this compound and Related Compounds
Biological Activity
1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has a hydroxymethyl group that can engage in hydrogen bonding with biological molecules, which may influence its reactivity and interaction with various enzymes and receptors. The ability of this compound to undergo oxidation and reduction reactions allows for the formation of derivatives with varied biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar hydrazone compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-N-(6-hydrazinyl-6-oxohexyl)benzamide | Staphylococcus aureus, E. coli | 0.051 μM |
| 4-Fluorobenzoic acid hydrazide | Candida albicans | 125 μg/mL |
| This compound | Various (unpublished data) | Pending further studies |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. For example, related hydrazone derivatives have shown promising results against the MCF-7 human breast cancer cell line, with IC50 values comparable to established chemotherapeutic agents . The mechanism is thought to involve the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity Studies
| Compound Name | Cell Line Tested | IC50 Value |
|---|---|---|
| 2-Benzoyl amino acid hydrazide | MCF-7 | 0.21 μM |
| This compound | Various (unpublished data) | Pending further studies |
Antiviral Activity
Some derivatives have also been studied for their antiviral properties. Research has indicated that certain hydrazone compounds exhibit activity against viruses such as hepatitis A and H1N1 influenza virus. The binding affinities calculated for these interactions suggest a micromolar range of effectiveness .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target molecules. This interaction can alter enzyme functions and influence cellular pathways involved in disease processes.
Case Studies
Several case studies have documented the synthesis and testing of hydrazone derivatives related to this compound. For instance:
- Study on Antibacterial Activity : A study synthesized a series of hydrazones and evaluated their antibacterial efficacy using disc diffusion methods against various pathogens. Results showed significant inhibition zones for several compounds .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects on cancer cell lines using a range of concentrations to determine IC50 values. The findings suggested that certain modifications to the pyridazine structure enhanced anticancer potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
